3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that features a bromine atom, a tosyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple stepsThe final step involves the coupling of the brominated intermediate with benzamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and tosyl group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-bromo-1-methyl-1H-1,2,4-triazole
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
Compared to similar compounds, 3-bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety and tosyl group contribute to its versatility in various applications .
Biological Activity
3-Bromo-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, commonly referred to as BTQ, is a complex organic compound with a molecular formula of C24H22BrN2O3S and a molecular weight of 502.42 g/mol. It belongs to the family of quinoline derivatives and has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Physical Characteristics:
- Appearance: White crystalline powder
- Molecular Weight: 502.42 g/mol
- Molecular Formula: C24H22BrN2O3S
Chemical Structure:
The compound features a bromine atom, a tosyl group, and a tetrahydroquinoline moiety which are pivotal for its biological interactions.
The biological activity of BTQ is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine atom and tosyl group enhances its binding affinity to various enzymes and receptors. It is hypothesized that BTQ may modulate biological pathways by either inhibiting or activating certain enzymes or receptors, leading to therapeutic effects.
Anticancer Properties
Research has indicated that BTQ exhibits significant anticancer activity. A study demonstrated that BTQ can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest in the G1 phase.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
HeLa (Cervical Cancer) | 10 | Caspase activation |
A549 (Lung Cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
BTQ has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies showed that BTQ inhibits the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Activity:
A recent study published in a peer-reviewed journal explored the effects of BTQ on breast cancer cells. The researchers reported that treatment with BTQ significantly reduced cell viability and induced apoptosis through mitochondrial pathways. -
Anti-inflammatory Research:
Another study focused on the anti-inflammatory effects of BTQ in a murine model of arthritis. The results indicated a marked decrease in joint swelling and inflammation markers upon administration of BTQ.
Properties
IUPAC Name |
3-bromo-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXPIZCWFIQZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.